phosphanium bromide CAS No. 72641-25-9](/img/structure/B14463267.png)
[2-(1,3-Dithian-2-yl)-1-phenylethyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide: is a complex organic compound that features a unique combination of functional groups It consists of a dithiane ring, a phenylethyl group, and a triphenylphosphanium moiety, with bromide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide typically involves the reaction of 2-(1,3-dithian-2-yl)-1-phenylethanol with triphenylphosphine bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted in a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The dithiane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium chloride or potassium iodide in polar solvents are used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Corresponding halide-substituted compounds.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide is used as a reagent for introducing dithiane and phosphonium groups into molecules. It serves as a precursor for various functionalized compounds.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. It may exhibit antimicrobial or anticancer properties, although specific studies are limited.
Industry: In the industrial sector, this compound could be used in the synthesis of advanced materials or as a catalyst in chemical reactions. Its ability to undergo various chemical transformations makes it versatile for different applications.
Mechanism of Action
The mechanism of action of 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide involves its interaction with molecular targets through its functional groups. The dithiane ring can form covalent bonds with nucleophiles, while the triphenylphosphanium moiety can participate in ionic interactions. These interactions can disrupt biological pathways or catalyze chemical reactions, depending on the context.
Comparison with Similar Compounds
- 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium chloride
- 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium iodide
- 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium fluoride
Comparison: Compared to its analogs with different halides, 2-(1,3-Dithian-2-yl)-1-phenylethylphosphanium bromide may exhibit different reactivity and solubility properties. The bromide ion is a good leaving group, making the compound more reactive in substitution reactions. Its unique combination of functional groups also provides distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
72641-25-9 |
|---|---|
Molecular Formula |
C30H30BrPS2 |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
[2-(1,3-dithian-2-yl)-1-phenylethyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H30PS2.BrH/c1-5-14-25(15-6-1)29(24-30-32-22-13-23-33-30)31(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21,29-30H,13,22-24H2;1H/q+1;/p-1 |
InChI Key |
QZOBZHFRDVVSRD-UHFFFAOYSA-M |
Canonical SMILES |
C1CSC(SC1)CC(C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


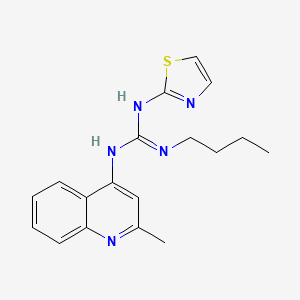


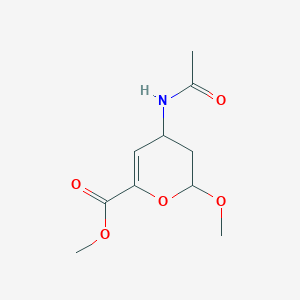
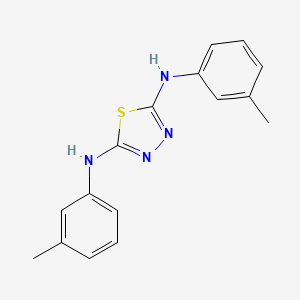
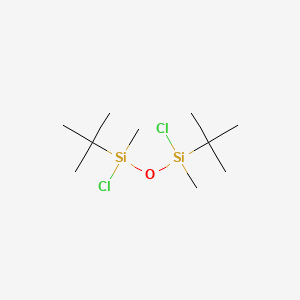
phosphanium chloride](/img/structure/B14463232.png)

![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
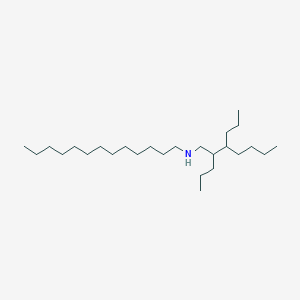
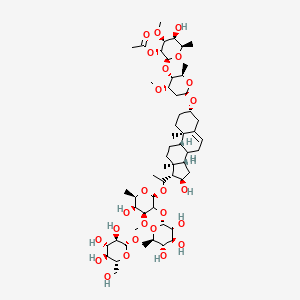
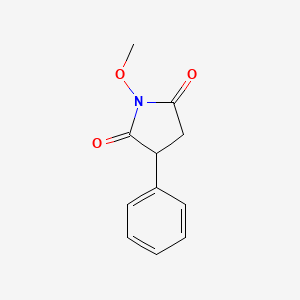
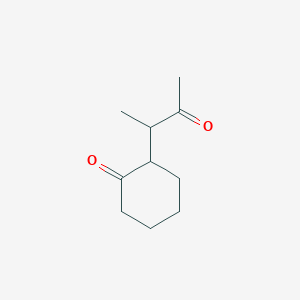
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
